

The Emergence of 5-Cyano-2-hydroxyphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Cyano-2-hydroxyphenylboronic acid

Cat. No.: B595987

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Abstract

5-Cyano-2-hydroxyphenylboronic acid has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a boronic acid, a hydroxyl group, and a cyano group, offers a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the probable synthetic discovery, detailed experimental protocols for its preparation, and its potential applications in drug discovery, supported by quantitative data and visual diagrams of relevant chemical transformations. While a seminal "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be reliably achieved through established methodologies for arylboronic acids.

Physicochemical Properties

5-Cyano-2-hydroxyphenylboronic acid is typically an off-white to pale yellow solid.^[1] Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1256355-57-3	[1] [2]
Molecular Formula	C ₇ H ₆ BNO ₃	[1] [2]
Molecular Weight	162.94 g/mol	[1] [2]
Appearance	Off-white to pale yellow solid	[1]
Purity (typical)	>95.0% (HPLC)	[1]
Storage Temperature	-20°C	[2]

Postulated Synthesis and Experimental Protocols

The synthesis of **5-Cyano-2-hydroxyphenylboronic acid** can be logically achieved from commercially available starting materials such as 2-bromo-4-cyanophenol. The most probable synthetic route involves a protection-metalation-borylation-deprotection sequence. This approach is standard for the synthesis of hydroxyphenylboronic acids where the hydroxyl group's acidity would interfere with the metalation step.

A plausible and detailed experimental protocol is provided below.

Protection of the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group in 2-bromo-4-cyanophenol must be protected before the metal-halogen exchange. A common and effective protecting group for this purpose is the methoxymethyl (MOM) ether.

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Figure 1: Protection of 2-bromo-4-cyanophenol.

Protocol:

- To a solution of 2-bromo-4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).
- Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude MOM-protected intermediate.
- Purify the crude product by flash column chromatography on silica gel.

Lithium-Halogen Exchange and Borylation

The MOM-protected intermediate can then undergo a lithium-halogen exchange followed by borylation with a trialkyl borate.

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Figure 2: Lithiation and borylation sequence.

Protocol:

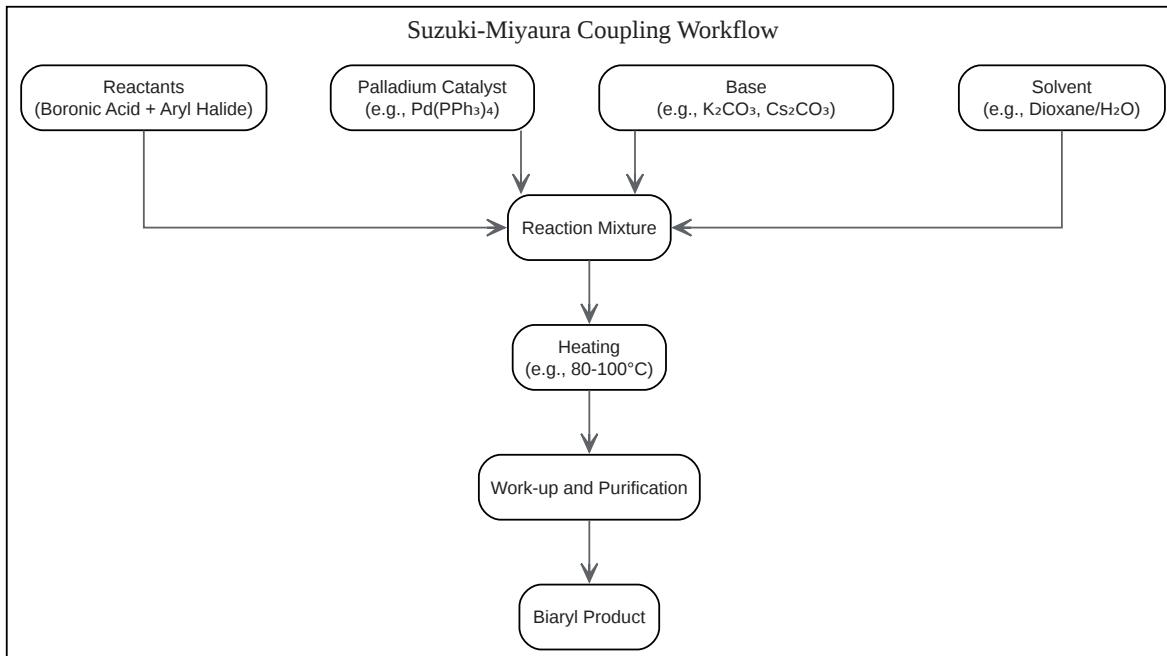
- Dissolve the MOM-protected 1-bromo-2-(methoxymethoxy)-5-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) and cool the solution to -78°C under an inert atmosphere.

- Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the solution and stir at -78°C for 1 hour.
- Add triisopropyl borate (B(OiPr)₃, 1.2 eq) to the reaction mixture and continue stirring at -78°C for 2 hours.
- Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Deprotection and Isolation

The final step is the acidic hydrolysis of the MOM protecting group and the boronic ester to yield the final product.

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